molecular formula C14H14O3 B3045353 Phenol, 3-methoxy-5-(phenylmethoxy)- CAS No. 105381-42-8

Phenol, 3-methoxy-5-(phenylmethoxy)-

Cat. No.: B3045353
CAS No.: 105381-42-8
M. Wt: 230.26 g/mol
InChI Key: HSMXTDAGOOVQNL-UHFFFAOYSA-N
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Description

Phenols are aromatic compounds that contain a hydroxyl group directly attached to a benzene ring . They are widely used in the production of polymers, drugs, and other chemical products .


Molecular Structure Analysis

Phenols generally have a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The specific molecular structure of “Phenol, 3-methoxy-5-(phenylmethoxy)-” is not available in the sources I have access to.


Chemical Reactions Analysis

Phenols can undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . The specific chemical reactions of “Phenol, 3-methoxy-5-(phenylmethoxy)-” are not available in the sources I have access to.


Physical and Chemical Properties Analysis

Phenols have unique physical and chemical properties due to the presence of the hydroxyl group attached to the aromatic ring . The specific physical and chemical properties of “Phenol, 3-methoxy-5-(phenylmethoxy)-” are not available in the sources I have access to.

Mechanism of Action

Phenols are often used as antiseptics and disinfectants. They are active against a wide range of micro-organisms including some fungi and viruses . The specific mechanism of action of “Phenol, 3-methoxy-5-(phenylmethoxy)-” is not available in the sources I have access to.

Safety and Hazards

Phenols can be corrosive and toxic. They can cause skin irritation, serious eye irritation, and respiratory irritation . The specific safety and hazard information for “Phenol, 3-methoxy-5-(phenylmethoxy)-” is not available in the sources I have access to.

Properties

IUPAC Name

3-methoxy-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMXTDAGOOVQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544404
Record name 3-(Benzyloxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105381-42-8
Record name 3-(Benzyloxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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